molecular formula C16H13N3O2 B046767 6-Methyl-4-oxo-N-phenyl-4H-pyrido(1,2-a)pyrimidine-3-carboxamide CAS No. 125055-65-4

6-Methyl-4-oxo-N-phenyl-4H-pyrido(1,2-a)pyrimidine-3-carboxamide

Cat. No.: B046767
CAS No.: 125055-65-4
M. Wt: 279.29 g/mol
InChI Key: BECHPSJCRMKBSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 6-methyl-4-oxo-N-phenyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its diverse biological activities and potential therapeutic applications, making it a valuable subject of study.

Properties

CAS No.

125055-65-4

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

6-methyl-4-oxo-N-phenylpyrido[1,2-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C16H13N3O2/c1-11-6-5-9-14-17-10-13(16(21)19(11)14)15(20)18-12-7-3-2-4-8-12/h2-10H,1H3,(H,18,20)

InChI Key

BECHPSJCRMKBSB-UHFFFAOYSA-N

SMILES

CC1=CC=CC2=NC=C(C(=O)N12)C(=O)NC3=CC=CC=C3

Canonical SMILES

CC1=CC=CC2=NC=C(C(=O)N12)C(=O)NC3=CC=CC=C3

Other CAS No.

125055-65-4

Synonyms

2-methyl-10-oxo-N-phenyl-1,7-diazabicyclo[4.4.0]deca-2,4,6,8-tetraene- 9-carboxamide

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 6-methyl-4-oxo-N-phenyl- typically involves a multi-step process. One common method starts with the hydrolysis of 2(1H)pyridone, followed by de-carboxylation and selective O-alkylation. This is followed by a rearrangement to yield pyridine-2-amine. The pyridine-2-amine is then reacted with ethoxy methylene malonic diethyl ester (EMME) under conventional methods, followed by cyclization under microwave irradiation conditions to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve scaling up the laboratory synthesis procedures. The use of microwave irradiation for cyclization is particularly advantageous in industrial settings due to its efficiency and ability to produce high yields .

Chemical Reactions Analysis

Types of Reactions

4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 6-methyl-4-oxo-N-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .

Scientific Research Applications

4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 6-methyl-4-oxo-N-phenyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 6-methyl-4-oxo-N-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it has been shown to inhibit certain kinases involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 6-methyl-4-oxo-: This compound is similar in structure but lacks the N-phenyl group.

    4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 6-methyl-4-oxo-N-ethyl-: This derivative has an ethyl group instead of a phenyl group.

Uniqueness

The presence of the N-phenyl group in 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 6-methyl-4-oxo-N-phenyl- enhances its biological activity and specificity compared to its analogs. This structural modification allows for better interaction with molecular targets, making it a more potent compound in various applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.